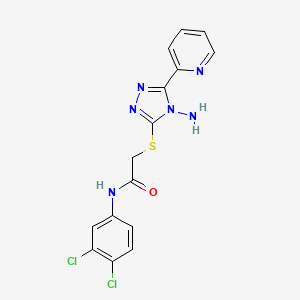

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with pyridine and acetamide moieties. Its structure features a 4-amino-1,2,4-triazole core linked via a thioether bridge to an N-(3,4-dichlorophenyl)acetamide group, with a pyridin-2-yl substituent at position 5 of the triazole ring.

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6OS/c16-10-5-4-9(7-11(10)17)20-13(24)8-25-15-22-21-14(23(15)18)12-3-1-2-6-19-12/h1-7H,8,18H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANORVGLYZINAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and neuroprotective properties, supported by recent research findings.

Structural Characteristics

The compound features a triazole ring substituted with a pyridine moiety and a dichlorophenyl acetamide group. The presence of sulfur in the thioether linkage enhances its interaction with biological targets. The crystal structure analysis indicates that the compound maintains typical bond lengths and angles within expected ranges, suggesting stability in its conformation .

Antimicrobial Activity

- Mechanism of Action : Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death.

- Research Findings : Studies have shown that related triazole compounds exhibit significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus . The specific compound under discussion has not been extensively tested for antimicrobial properties; however, its structural analogs suggest potential efficacy.

Antitumor Activity

- In Vitro Studies : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, a related triazole derivative demonstrated an IC50 value of 39.2 μM against MDA-MB-231 breast cancer cells . This suggests that similar compounds could exhibit significant antitumor effects.

- Mechanism : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway .

Neuroprotective Effects

- Research Context : Recent studies have focused on the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases like Parkinson's disease (PD). The compound was shown to prevent dopaminergic neuron degeneration induced by neurotoxins in animal models .

- Key Findings : In vivo studies indicated that treatment with the compound led to increased levels of tyrosine hydroxylase (TH) and reduced aggregation of alpha-synuclein (α-syn), a hallmark of PD pathology . This highlights the potential of this class of compounds as neuroprotective agents.

Study 1: Neuroprotection in PD Models

A study involving the administration of ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate showed significant protective effects against MPTP-induced neurodegeneration. The treated group exhibited enhanced TH levels and reduced α-syn expression compared to controls .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, several triazole derivatives were screened against various cancer cell lines. Compounds similar to the one discussed showed promising results in reducing cell viability through apoptosis induction .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s activity and physicochemical properties are influenced by three key regions:

Triazole core substituents (positions 4 and 5).

Thioacetamide linker .

Aryl/heteroaryl groups on the acetamide nitrogen.

Table 1: Structural Variations and Key Properties of Selected Analogs

Key Observations :

- Triazole substituents: The 4-amino group (target compound) may enhance hydrogen bonding in enzyme interactions compared to alkyl (e.g., VUAA1) or allyl (e.g., 6a) groups .

- Pyridine position : Pyridin-2-yl (target compound) vs. pyridin-3-yl (VUAA1) alters steric and electronic profiles, impacting receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.